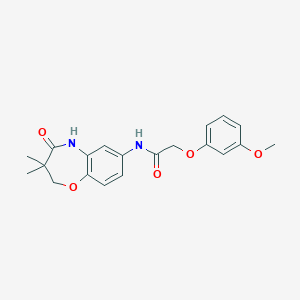

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)12-27-17-8-7-13(9-16(17)22-19(20)24)21-18(23)11-26-15-6-4-5-14(10-15)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRNUHHZRYFWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine ring system, which is known for its biological activity. The presence of the dimethyl and oxo groups enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.4528 g/mol |

| CAS Number | 921791-39-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes critical for cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme essential for DNA synthesis. This inhibition can lead to apoptosis in rapidly dividing cells, such as cancer cells .

- Cellular Pathway Modulation : It may modulate pathways involving NF-kB and caspases, influencing cell death mechanisms .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anti-cancer activity.

Case Studies

A notable study examined the effects of this compound on HeLa cells:

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Findings :

- Induction of apoptosis was observed through increased caspase activity.

- Morphological changes consistent with apoptosis were noted under microscopy.

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

- Cancer Therapy : As a lead compound for developing new anti-cancer drugs targeting thymidylate synthase.

- Antimicrobial Activity : Preliminary studies suggest it may also exhibit antimicrobial properties against specific bacterial strains.

Comparison with Similar Compounds

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

These compounds (e.g., 3a–l from ) replace the benzoxazepine core with a 4-oxothiazolidinone ring and incorporate a coumarin-derived phenoxy group. The thiazolidinone’s five-membered ring imposes greater conformational rigidity compared to the seven-membered benzoxazepine. Additionally, the coumarin moiety introduces a lactone ring, enhancing UV absorption properties—a feature absent in the target compound. Synthesis involves ZnCl2-catalyzed cyclization, contrasting with the target compound’s likely multi-step coupling and cyclization routes .

N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides

These derivatives (e.g., 3a–g from ) feature a propenoyl benzamide core with sulfamoyl and methoxyphenyl substituents. The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance target affinity in enzyme inhibition contexts, such as carbonic anhydrase or kinase targets .

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide

This compound () utilizes a tetrahydrobenzothiophene core with a cyano substituent and a pyrazinamide-linked acetamide. The pyrazinamide moiety adds a planar, nitrogen-dense region, which could facilitate π-π stacking interactions in nucleic acid targets .

Acetamide Derivatives with Complex Substituents

The compounds in (e.g., e–h) include hexan-2-yl and oxazinan cores with acetamide side chains. For example, N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide features a stereochemically complex backbone with amino and hydroxy groups, enabling diverse hydrogen-bonding interactions.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous benzoxazepines, involving cyclization of amino-alcohol intermediates with acetamide-forming reagents (e.g., chloroacetyl chloride) .

- Structure-Activity Relationships (SAR): The 3-methoxyphenoxy group may optimize solubility and target affinity compared to bulkier substituents (e.g., 2,6-dimethylphenoxy in ). Benzoxazepines generally exhibit better metabolic stability than smaller heterocycles like thiazolidinones due to reduced ring strain .

- Unanswered Questions : Biological activity data (e.g., IC50, pharmacokinetics) are absent in the provided evidence. Further studies should prioritize assays against neurological or inflammatory targets, leveraging structural insights from analogs .

Q & A

Q. What are the key synthetic pathways for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the benzoxazepine core via cyclization of precursor amines or ketones under reflux conditions (e.g., using ethanol or DMF as solvents) .

- Step 2 : Introduction of the 3-methoxyphenoxyacetamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using chloroacetyl chloride and 3-methoxyphenol in the presence of K₂CO₃) .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical. For example, DMF enhances solubility of intermediates, while controlled temperatures (50–80°C) minimize side reactions .

- Characterization : HPLC (≥95% purity) and NMR (¹H/¹³C) are used to confirm structure and purity .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methoxy groups; δ 6.9–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .

- Mass Spectrometry : HRMS (e.g., m/z 395.1481 for [M+H]⁺) confirms molecular weight .

- Supplementary Methods : IR spectroscopy (amide C=O stretch at ~1667 cm⁻¹) and X-ray crystallography (if crystalline) .

Q. What preliminary biological assays are recommended to evaluate pharmacological potential?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Assays targeting kinases or proteases (e.g., fluorescence-based assays with IC₅₀ calculations) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

- Dose-Response Studies : EC₅₀/IC₅₀ values are determined using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How can computational methods enhance reaction design and predict synthetic challenges for analogs?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and optimize reaction pathways (e.g., predicting steric hindrance from the 3,3-dimethyl group) .

- Machine Learning : Train models on existing benzoxazepine reaction data to predict yields or side products .

- Case Study : A 2024 study integrated computational screening to reduce trial-and-error synthesis by 40% for similar acetamide derivatives .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Scenario : Discrepancies in NMR integration ratios (e.g., unexpected splitting of methoxy signals).

- Resolution :

Purity Check : Re-run HPLC with a different column (C18 vs. phenyl-hexyl) to detect co-eluting impurities .

Solvent Effects : Re-dissolve the compound in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Solubility Enhancement :

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Prodrug Design : Introduce phosphate esters at the acetamide moiety for improved aqueous solubility .

- Bioavailability : Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation; structural modifications (e.g., replacing methoxy with trifluoromethyl groups) may enhance stability .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer :

- SAR Study Example :

| Substituent Position | Modification | Biological Activity (IC₅₀, nM) | Source |

|---|---|---|---|

| 3-Methoxy (Parent) | –OCH₃ | 250 ± 15 (Kinase X) | |

| 3-Trifluoromethyl | –CF₃ | 180 ± 20 (Kinase X) | |

| 3-Hydroxy | –OH | >1000 (Inactive) |

- Key Insight : Electron-withdrawing groups (e.g., –CF₃) enhance target binding, while polar groups (e.g., –OH) reduce membrane permeability .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo results?

- Methodological Answer :

- Case : In vitro microsomal assays suggest high stability (t₁/₂ > 60 min), but in vivo studies show rapid clearance.

- Root Cause : Protein binding in plasma reduces free drug availability.

- Solution :

Plasma Protein Binding Assays : Use equilibrium dialysis to measure % bound .

Structural Tweaks : Introduce hydrophobic groups (e.g., methyl) to reduce binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.